beta-Trifluoromethylcrotonic acid

Description

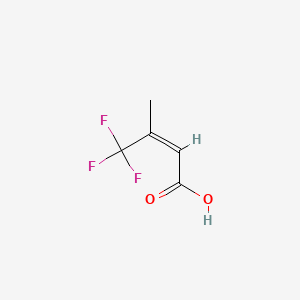

Beta-trifluoromethylcrotonic acid (CAS 69056-67-3) is an α,β-unsaturated carboxylic acid with the molecular formula C₅H₅F₃O₂ and a molecular weight of 154.09 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the β-position of the crotonic acid backbone (2-butenoic acid). The compound is commercially available as a synthetic reagent, primarily used in organic synthesis for constructing fluorinated molecules in pharmaceuticals and agrochemicals due to the electron-withdrawing and metabolic stability-enhancing properties of the -CF₃ group .

Properties

IUPAC Name |

(Z)-4,4,4-trifluoro-3-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O2/c1-3(2-4(9)10)5(6,7)8/h2H,1H3,(H,9,10)/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRCTLYMABZQCS-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93404-33-2 | |

| Record name | 4,4,4-Trifluoro-3-methyl-2-butenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Trifluoromethylcrotonic acid can be synthesized through several methods. One common approach involves the reaction of 2-butenoic acid, 4,4,4-trifluoro-3-methyl-, methyl ester with appropriate reagents to introduce the trifluoromethyl group . The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of flow chemistry techniques has been explored to streamline the synthesis process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Beta-Trifluoromethylcrotonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Beta-Trifluoromethylcrotonic acid serves as a precursor in the synthesis of various fluorinated compounds, particularly amino acids. One notable application is its role in the production of trifluoroleucine , a non-natural amino acid that enhances protein stability. The synthesis process involves several steps, starting from this compound, which is modified to yield trifluoroleucine with high enantiomeric purity .

Table 1: Synthesis Pathway of Trifluoroleucine from this compound

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Decarboxylation | Heat | 22 |

| 2 | Acylation | N-acetylation with acylase | >99 e.e |

| 3 | Resolution | Enzymatic resolution | >99 e.e |

This compound has been shown to support bacterial growth and can be incorporated into nascent proteins, suggesting its potential utility in biotechnology and pharmaceutical applications .

Agrochemicals

The trifluoromethyl group is known for enhancing the biological activity of agrochemicals. This compound can be utilized in the design of new herbicides and pesticides by improving their efficacy and selectivity. The trifluoromethyl group increases lipophilicity, which can enhance the absorption and translocation of these compounds within plants .

Material Science

In material science, this compound is explored for its potential in developing new materials with unique properties. The incorporation of trifluoromethyl groups can lead to materials with improved thermal stability and resistance to degradation. Research indicates that polymers synthesized with fluorinated monomers exhibit enhanced mechanical properties and chemical resistance .

Case Studies

Several studies have highlighted the practical applications of this compound:

- Case Study 1 : A study demonstrated the successful synthesis of fluorinated indane derivatives using this compound as a starting material. These derivatives showed promising results as ligands for cannabinoid receptors, indicating their potential therapeutic applications .

- Case Study 2 : Research on the use of this compound in agrochemical formulations revealed that formulations containing this compound exhibited significantly higher herbicidal activity compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of beta-Trifluoromethylcrotonic acid involves its interaction with molecular targets through its trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved often include modulation of enzyme activity and alteration of molecular interactions, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Beta-trifluoromethylcrotonic acid is distinguished from other fluorinated and non-fluorinated analogs by its substituent position and molecular weight. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Notes:

- The β-CF₃ group in this compound increases its molecular weight by ~52% compared to non-fluorinated crotonic acid.

- Tricosafluorododecanoic acid (a perfluorinated carboxylic acid) has a significantly longer carbon chain and higher fluorine content, leading to greater environmental persistence .

Reactivity and Acidity

The electron-withdrawing -CF₃ group enhances the acidity of this compound compared to non-fluorinated crotonic acid.

- Crotonic acid : pKa ~4.7 (weaker acid due to lack of electron-withdrawing groups).

- This compound : Estimated pKa ~2.5–3.0 (similar to trifluoroacetic acid, pKa 0.23 ).

- Tricosafluorododecanoic acid: pKa ~1.2 (stronger acidity due to perfluorination) .

The α,β-unsaturated system in this compound is highly reactive toward nucleophilic additions (e.g., Michael additions), making it valuable for synthesizing fluorinated heterocycles and chiral intermediates.

Biological Activity

Beta-Trifluoromethylcrotonic acid is a fluorinated compound that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group at the beta position of the crotonic acid framework. This modification significantly alters its physicochemical properties, enhancing its lipophilicity and potentially its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that compounds with trifluoromethyl groups can influence cell proliferation and apoptosis in cancer cells.

- Gene Delivery Efficiency : The incorporation of trifluoromethyl moieties in polymeric structures has been linked to improved gene transfection efficiency while maintaining low cytotoxicity levels .

- Receptor Binding : Fluorinated compounds often demonstrate enhanced binding affinity to biological receptors, which can be crucial for drug development.

Case Study 1: Gene Delivery Applications

A study investigated the use of this compound derivatives in polyamidoamine (PAMAM) dendrimers for gene delivery. The results indicated that these fluorinated conjugates exhibited significantly higher transfection efficiencies compared to their unfluorinated counterparts. Specifically, PAMAM dendrimers functionalized with this compound showed over 75% transfection rates in certain cell lines, demonstrating their potential as effective gene delivery vectors .

Case Study 2: Antitumor Effects

Another study focused on the antitumor properties of this compound derivatives. The research revealed that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. The IC50 values obtained were promising, indicating that these compounds could serve as lead candidates for further drug development targeting specific cancers .

Table 1: Biological Activities of this compound Derivatives

Table 2: Synthesis Methods for this compound

| Synthesis Method | Conditions | Yield (%) |

|---|---|---|

| Superacid Catalysis | Trifluoroacetic anhydride, 0°C | 85% |

| Electrophilic Substitution | Aromatic compounds, room temperature | 90% |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing beta-trifluoromethylcrotonic acid with high purity?

- Methodological Answer : Synthesis requires precise control of fluorination conditions and purification steps. Key steps include:

- Use of anhydrous solvents to avoid hydrolysis of trifluoromethyl intermediates.

- Post-synthesis purification via recrystallization or column chromatography (monitored by TLC/HPLC) to remove unreacted precursors and byproducts.

- Characterization via and NMR to confirm structural integrity and purity thresholds (>98%) .

Q. How can researchers verify the identity of this compound in complex reaction mixtures?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : NMR is critical for detecting trifluoromethyl groups, while NMR identifies α,β-unsaturated carboxylic acid protons .

- HPLC-MS : Resolve mixtures using reverse-phase columns (C18) with UV detection at 210–260 nm. Mass spectrometry confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 183) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Storage : Under inert gas (argon) at –20°C to prevent degradation via moisture or oxidation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify decomposition pathways (e.g., decarboxylation) .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Discrepancies arise from solvent polarity and diene electronic effects. Systematic approaches include:

- Solvent Screening : Compare reaction rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity .

Q. What advanced techniques address analytical challenges in quantifying trace impurities in this compound?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Differentiate isomeric byproducts (e.g., α- vs. β-substituted analogs).

- LC-QTOF-MS : Achieve ppm-level detection of halogenated impurities (e.g., residual brominated intermediates) .

Q. How to design experiments to study the acid’s role in modulating enzyme inhibition (e.g., in fluorinated drug analogs)?

- Methodological Answer :

- Enzyme Assays : Use kinetic studies (IC₅₀ measurements) with purified enzymes (e.g., acetylcholinesterase).

- Docking Simulations : Employ AutoDock Vina to model interactions between the trifluoromethyl group and enzyme active sites .

Q. What strategies mitigate batch-to-batch variability in this compound used in catalysis research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.